molecular formula C24H24N4O10 B11464388 ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6,7-dimethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11464388
M. Wt: 528.5 g/mol
InChI Key: HPUZTCFKEOZZAC-GATIEOLUSA-N
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Description

ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including methoxy, nitro, formamido, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formamido groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under acidic or basic conditions.

Major Products:

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: The primary product is typically an amine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(4-AMINOPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

Uniqueness: The unique combination of functional groups in ETHYL 5-({6,7-DIMETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C24H24N4O10

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 5-[[6,7-dimethoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H24N4O10/c1-4-35-24(30)18-10-15(38-27-18)9-16-17(20-22(37-12-36-20)21(34-3)19(16)33-2)11-25-26-23(29)13-5-7-14(8-6-13)28(31)32/h5-8,11,15H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

HPUZTCFKEOZZAC-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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